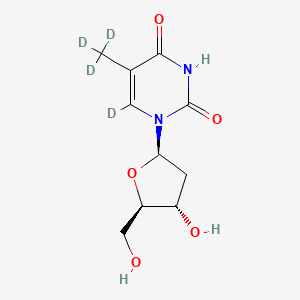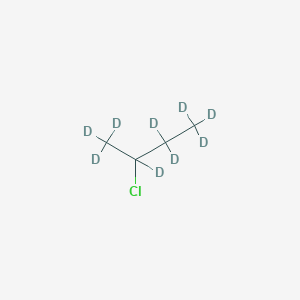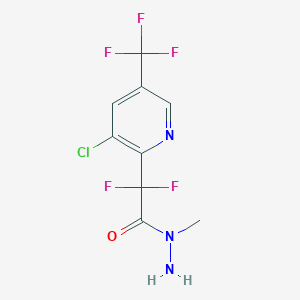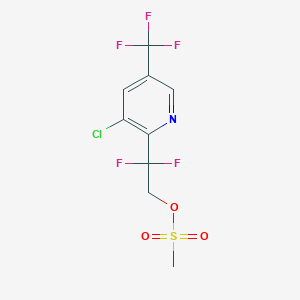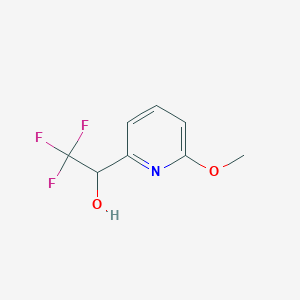
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol
Descripción general
Descripción
“2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1700092-90-5 . It has a molecular weight of 207.15 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Trifluoromethylated Compounds : A study by Zanatta et al. (2001) focused on synthesizing novel trifluoromethylated β-acetal-diols, including methoxy derivatives, and their application in the synthesis of pyrrolidin-2-one compounds, demonstrating the synthetic potential of these materials (Zanatta et al., 2001).
Co-crystal Synthesis : Percino et al. (2007) reported the synthesis and characterization of a co-crystal involving a methoxy pyridine compound, highlighting the importance of understanding the behavior of such compounds in solvent-free reactions (Percino et al., 2007).
Chemical Reactions and Mechanisms
Hydrogen-Atom Transfer Oxidation : Khenkin et al. (2017) explored the oxidation of carbon-hydrogen bonds using an iron(II) triflate complex, providing insights into the mechanisms of oxidation reactions involving trifluoro compounds (Khenkin et al., 2017).
Hypervalent Complex Formation : Nakash et al. (2005) studied the formation of hypervalent complexes with trifluorosilanes and pyridine derivatives, which is significant for understanding intermolecular interactions in supramolecular chemistry (Nakash et al., 2005).
Applications in Synthesis and Catalysis
- Chemoenzymatic Synthesis : González-Martínez et al. (2019) reported the chemoenzymatic synthesis of a precursor to Odanacatib using stereocomplementary alcohol dehydrogenases, demonstrating the application of trifluoroethanone compounds in medicinal chemistry (González-Martínez et al., 2019).
Photophysical Properties
- Fluoropolymers for Lithography : Bae et al. (2002) explored the transparency of fluoropolymers at specific wavelengths, showing the potential of trifluoroethanol derivatives in photoresist platforms for lithography (Bae et al., 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXRXVPZRZDEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



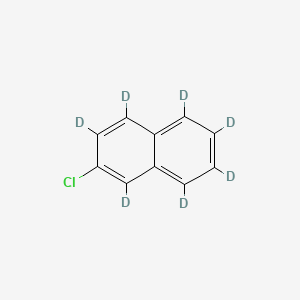
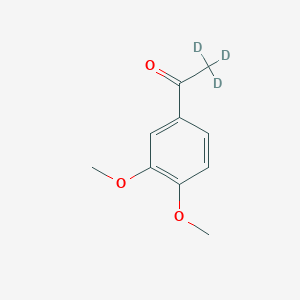
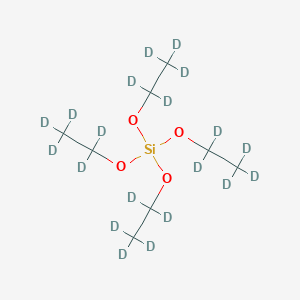
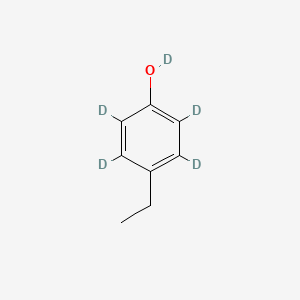
![[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436272.png)

